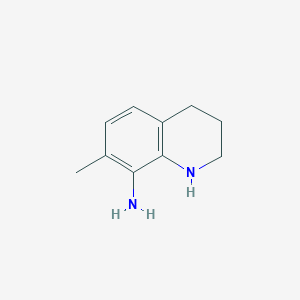
7-甲基-1,2,3,4-四氢喹啉-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, featuring a methyl group at the 7th position and an amine group at the 8th position.
科学研究应用
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 7-methylquinoline-8-nitro compound using hydrogenation or other reducing agents to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amines. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, more saturated amine compounds, and substituted tetrahydroquinoline derivatives .
作用机制
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amine, resulting in different chemical properties and applications.
Uniqueness
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a unique substitution pattern that influences its chemical and biological properties. Research indicates that it may possess antimicrobial and anticancer activities, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is C10H12N2. Its structure includes a tetrahydroquinoline core with a methyl group at the 7-position and an amine group at the 8-position. This configuration is significant as it may enhance the solubility and reactivity of the compound in biological systems.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine | Structure | Exhibits diverse biological activities due to methyl substitution |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Similar structure but different substitution pattern |
| 8-Hydroxyquinoline | Structure | Contains a hydroxyl group instead of an amine |
Antimicrobial Properties
Preliminary studies suggest that 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine exhibits antimicrobial activity against various bacterial strains. The presence of the amine group enhances its interaction with microbial cell membranes, potentially disrupting their integrity. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit KIF18A, a motor protein involved in mitosis. By disrupting normal cell division processes, it can induce apoptosis in cancer cells. Studies have reported IC50 values indicating significant cytotoxic effects on various cancer cell lines:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 5.6 | Induces mitochondrial membrane depolarization |
| HeLa | 4.2 | Disrupts cell cycle progression |
| MCF-7 | 6.8 | Triggers ROS production |
The mechanism of action for 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves multiple pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes.
- Receptor Modulation : It may modulate receptor activity influencing cell signaling pathways.
- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to oxidative stress in cancer cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on the tetrahydroquinoline scaffold. For instance:
属性
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIPDLJDMOVORS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














